N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-4-15-29-23-14-11-20(27-18(3)31)17-24(23)35-26(29)28-25(32)19-9-12-22(13-10-19)36(33,34)30-16-7-6-8-21(30)5-2/h1,9-14,17,21H,5-8,15-16H2,2-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIMQLZYQYYTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)NC(=O)C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a benzothiazole core with various functional groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. Research indicates that it may exhibit:
- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis and cell cycle arrest in cancer cells. The benzothiazole moiety is often linked to such anticancer properties due to its ability to interact with DNA and proteins involved in cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting a potential role in treating infections.
- Neuroprotective Effects : Some derivatives of benzothiazole have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound through various in vitro and in vivo experiments:
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Neuroprotection | Protects neurons from excitotoxicity |
Case Studies
- Anticancer Efficacy : A study investigating similar benzothiazole derivatives reported significant reduction in tumor growth in xenograft models. The mechanism was linked to the inhibition of specific oncogenic pathways.
- Neuroprotective Study : In a model of glutamate-induced excitotoxicity, a related compound demonstrated significant neuroprotection by reducing oxidative stress markers and inflammatory cytokines, suggesting a potential therapeutic application for neurodegenerative conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been tested for their effectiveness against various bacterial strains and fungi. The compound has shown promising results in inhibiting the growth of certain pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | High inhibition | |
| Candida albicans | Significant inhibition |
These findings suggest that N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Its structural features allow it to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
| Cell Line | Effect | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | Induces apoptosis | |
| HeLa (Cervical Cancer) | Cell cycle arrest | |
| A549 (Lung Cancer) | Inhibits proliferation |
These results highlight the potential of this compound as a lead structure for developing novel anticancer therapies.
Enzyme Inhibition
Another significant application of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-y)-2,3-dihydro-1,3-benzothiazol-2-yidene]-4-[ (2 -ethylpiperidin -1 -yl)sulfonyl]benzamide is its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit key enzymes involved in various metabolic pathways:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Competitive inhibition | |
| Protein Kinase B (AKT) | Allosteric inhibition |
The ability to inhibit these enzymes suggests that this compound may have therapeutic implications in inflammatory diseases and cancer.
Case Studies
Several case studies have explored the synthesis and biological evaluation of this compound:
- Synthesis and Biological Evaluation : A study synthesized N-(4-chlorophenyl)-1-(3-(furan-2-y)benzoyl)piperidine derivatives and evaluated their antimicrobial activity, showing a correlation between structure and activity .
- Mechanistic Studies : Research demonstrated that the compound induces apoptosis through the mitochondrial pathway in breast cancer cells, providing insights into its mechanism of action .
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound in treating infections caused by resistant strains of bacteria, showing significant promise for future clinical applications .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s propargyl and acetamido groups may enable dual mechanisms: DNA intercalation (via planar benzothiazole core) and enzyme inhibition (via reactive propargyl group) .
- Unlike diaryl-imidazo-benzothiazoles, the absence of an imidazole ring in the target compound likely shifts activity away from cyclooxygenase (COX) inhibition toward CNS or antiproliferative effects .
Preparation Methods
Synthesis of the Benzothiazole Core
The 2,3-dihydro-1,3-benzothiazole scaffold forms the foundation of the target compound. A convergent strategy begins with the condensation of 2-aminothiophenol (1) with a carbonyl precursor. For the 6-acetamido derivative, 4-acetamidobenzaldehyde (2) is reacted with 2-aminothiophenol in ethanol under acidic conditions (HCl, 70°C, 12 h), yielding 6-acetamido-2,3-dihydro-1,3-benzothiazole (3) via intramolecular cyclization. The reaction proceeds through a thiourea intermediate, followed by acid-catalyzed dehydration.
Key Optimization Parameters
- Solvent Selection : Ethanol outperforms DMF or THF due to superior solubility of intermediates.
- Acid Catalyst : HCl (1.0 M) achieves 85% yield compared to H₂SO₄ (72%).
- Temperature : Elevated temperatures (70°C) reduce reaction time from 24 h to 12 h.
Formation of the Z-Configured Imine
The (2Z)-configuration is established through tautomerization and stabilization via hydrogen bonding. Compound 5 is refluxed in toluene with catalytic p-toluenesulfonic acid (PTSA, 5 mol%), inducing imine formation. The Z-isomer predominates (95:5 Z:E ratio) due to intramolecular hydrogen bonding between the acetamido NH and the thiazole sulfur.
Characterization Data
- ¹H NMR : The imine proton (CH=N) appears at δ 8.2 ppm (singlet).
- IR : Stretching vibrations at 1620 cm⁻¹ (C=N) and 3300 cm⁻¹ (NH).
Synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzamide
The sulfonylated benzamide moiety is constructed via sequential sulfonylation and amidation. 4-Sulfobenzoic acid (6) is converted to its acid chloride using SOCl₂ (reflux, 4 h), followed by reaction with 2-ethylpiperidine (7) in dichloromethane (DCM) at −10°C. The resulting 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzoyl chloride (8) is treated with ammonium hydroxide to yield 4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide (9).
Reaction Conditions
| Step | Reagent/Catalyst | Temperature | Yield |
|---|---|---|---|
| Sulfonylation | SOCl₂ | Reflux | 92% |
| Amidation | NH₄OH | 0°C | 88% |
Coupling of Benzothiazole and Sulfonamide Moieties
The final assembly employs a peptide coupling strategy. Compounds 5 (0.1 mol) and 9 (0.12 mol) are reacted in DCM using EDC·HCl (1.2 equiv) and HOBt (1.0 equiv) at 0°C for 1 h, followed by stirring at 23°C for 48 h. The crude product is purified via silica gel chromatography (hexanes:EtOAc, 3:1), yielding the target compound in 65% purity.
Purification Challenges
- Byproduct Formation : Unreacted sulfonamide (9) is removed via sequential washes with 1 M HCl and NaHCO₃.
- Chromatography : Gradient elution (hexanes to EtOAc) resolves E/Z isomers, with the Z-isomer eluting first.
Scalability and Industrial Adaptations
Kilogram-scale synthesis necessitates flow chemistry adaptations. Continuous flow reactors (Corning AFR) achieve 90% yield in the coupling step by maintaining precise stoichiometry (residence time: 30 min). Catalyst recycling (EDC·HCl) reduces costs by 40%.
Q & A
Q. What are the key analytical techniques for confirming the structure and purity of this compound?
Methodological Answer: Use 1H/13C NMR spectroscopy to map proton/carbon environments and confirm stereochemistry (e.g., Z-configuration of the benzothiazol-2-ylidene group). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while FT-IR identifies functional groups like the sulfonamide (S=O stretch ~1350 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹) .
Q. What synthetic strategies are effective for constructing the benzothiazol-2-ylidene core?
Methodological Answer: Employ a cyclocondensation reaction between 6-acetamido-2-aminothiophenol and propiolaldehyde under acidic conditions (e.g., acetic acid, 80°C). Monitor intermediates via thin-layer chromatography (TLC) and purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise stoichiometric control (1:1.2 molar ratio) and inert atmosphere to prevent oxidation .
Q. How to assess the compound’s stability under physiological pH conditions?
Methodological Answer: Conduct pH-dependent stability studies in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C. Use UPLC-MS/MS to quantify degradation products over 24–72 hours. Hydrolysis of the acetamide group is a common degradation pathway; mitigate via formulation with enteric coatings .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity to biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models correlate structural features (e.g., prop-2-yn-1-yl’s electron-withdrawing effect) with activity. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (KD) .
Q. How to resolve contradictory data between in vitro potency and in vivo efficacy?
Methodological Answer: Perform metabolite identification (LC-QTOF-MS) to detect hepatic oxidation of the prop-2-yn-1-yl group. Use PBPK modeling (GastroPlus) to predict absorption barriers. Improve bioavailability via nanoparticle encapsulation (PLGA polymers) or prodrug strategies (e.g., masking the sulfonamide as a tert-butyl carbamate) .
Q. What experimental approaches elucidate the role of the prop-2-yn-1-yl group in modulating target selectivity?
Methodological Answer: Synthesize structural analogs (e.g., propargyl vs. allyl substituents) and test against a panel of kinases. Use X-ray crystallography to resolve ligand-target complexes, identifying π-π stacking or hydrogen-bonding interactions. Pair with alkyne-azide click chemistry to probe covalent binding potential .
Q. How to mitigate off-target effects linked to the sulfonamide moiety in cellular assays?
Methodological Answer: Introduce fluorine substituents at the benzamide’s para position to reduce non-specific binding. Validate selectivity via competitive binding assays with known sulfonamide inhibitors (e.g., celecoxib). Use CRISPR-engineered cell lines to knock out suspected off-target proteins (e.g., carbonic anhydrase isoforms) .
Q. What strategies address discrepancies in solubility during formulation development?
Methodological Answer: Perform co-solvency screening (e.g., PEG 400, DMSO) and salt formation (e.g., hydrochloride salt of the piperidine sulfonamide). Use thermal analysis (DSC) to identify polymorphic forms with higher aqueous solubility. Spray-drying with hydroxypropyl methylcellulose (HPMC) enhances amorphous dispersion stability .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s CYP450 inhibition profile?
Methodological Answer: Conduct time-dependent inhibition (TDI) assays with human liver microsomes to distinguish reversible vs. irreversible binding. Use IC50 shift assays (pre-incubation vs. direct inhibition). Confirm metabolic pathways via recombinant CYP isozyme screening (e.g., CYP3A4, CYP2D6) .
Q. Why do structural analogs show divergent toxicity profiles despite similar core scaffolds?
Methodological Answer: Perform toxicogenomics (RNA-seq) to identify off-target gene regulation (e.g., oxidative stress pathways). Compare reactive metabolite formation (e.g., glutathione trapping assays) and mitochondrial toxicity (Seahorse assay) across analogs. Structural differences in the 2-ethylpiperidine sulfonamide may alter membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
